molecular formula C16H22N2O2 B7530227 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide

1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide

Cat. No.: B7530227
M. Wt: 274.36 g/mol
InChI Key: VXZBJQYKKYRVEI-UHFFFAOYSA-N
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Description

1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 5 positions, attached to a piperidine ring

Properties

IUPAC Name

1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-7-12(2)9-14(8-11)16(20)18-6-4-5-13(10-18)15(19)17-3/h7-9,13H,4-6,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZBJQYKKYRVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols can replace the chloride ion.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Amines or thiols in the presence of a base like TEA or pyridine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The benzoyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

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